Cyclopentylidenecyclopentane
Overview
Description
Cyclopentylidenecyclopentane is an organic compound with the molecular formula C10H14 It is a derivative of cyclopentane, characterized by the presence of a double bond between two cyclopentane rings
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentylidenecyclopentane can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with a suitable reagent to form the desired product. The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to facilitate the formation of the double bond between the cyclopentane rings .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: Cyclopentylidenecyclopentane undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Cyclopentylidenecyclopentanone.
Reduction: Cyclopentylcyclopentane.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
Cyclopentylidenecyclopentane has several applications in scientific research:
Mechanism of Action
The mechanism by which cyclopentylidenecyclopentane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Cyclopentylidenecyclopentane can be compared with other similar compounds such as:
Cyclopentanone: A precursor in the synthesis of this compound, it has a ketone functional group and different reactivity.
Cyclopentylcyclopentane: A reduced form of this compound, lacking the double bond between the rings.
Cyclopentylidenecyclopentanone: An oxidized derivative with a ketone functional group.
Uniqueness: this compound is unique due to its double bond between two cyclopentane rings, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
cyclopentylidenecyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-2-6-9(5-1)10-7-3-4-8-10/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQHVWWURXWNGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CCCC2)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338441 | |
Record name | cyclopentylidenecyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16189-35-8 | |
Record name | Cyclopentylidenecyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16189-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cyclopentylidenecyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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